molecular formula C10H7ClN4S B12943948 4-(6-Chloro-1h-benzimidazol-2-yl)-1,3-thiazol-2-amine CAS No. 13253-59-3

4-(6-Chloro-1h-benzimidazol-2-yl)-1,3-thiazol-2-amine

Katalognummer: B12943948
CAS-Nummer: 13253-59-3
Molekulargewicht: 250.71 g/mol
InChI-Schlüssel: CRWCWQYNGRIUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that features both imidazole and thiazole rings. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine typically involves the reaction of 6-chloro-1H-benzo[d]imidazole with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-1H-benzo[d]imidazole: Shares the imidazole ring but lacks the thiazole moiety.

    Thiazol-2-amine: Contains the thiazole ring but lacks the imidazole moiety.

    4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine: Similar structure but without the chlorine atom.

Uniqueness

4-(6-Chloro-1H-benzo[d]imidazol-2-yl)thiazol-2-amine is unique due to the presence of both the imidazole and thiazole rings, as well as the chlorine atom. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

13253-59-3

Molekularformel

C10H7ClN4S

Molekulargewicht

250.71 g/mol

IUPAC-Name

4-(6-chloro-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7ClN4S/c11-5-1-2-6-7(3-5)14-9(13-6)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14)

InChI-Schlüssel

CRWCWQYNGRIUFL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CSC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.